2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid
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Overview
Description
2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid is a complex organic compound with a molecular formula of C({18})H({24})N({2})O({3}) and a molecular weight of 316.4 g/mol . This compound features a cyclopropane ring substituted with a piperazine moiety and a carboxylic acid group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution, where a piperazine derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis might use continuous flow reactors to ensure consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the cyclopropane ring.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological receptors. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid
- 2,2-Dimethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid
Uniqueness
Compared to its analogs, 2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid offers unique properties due to the presence of the methyl group on the aromatic ring, which can influence its pharmacokinetic and pharmacodynamic profiles. This subtle difference can affect the compound’s binding affinity, metabolic stability, and overall biological activity.
Properties
IUPAC Name |
2,2-dimethyl-3-[4-(4-methylphenyl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12-4-6-13(7-5-12)19-8-10-20(11-9-19)16(21)14-15(17(22)23)18(14,2)3/h4-7,14-15H,8-11H2,1-3H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMIPXKMTIFCNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3C(C3(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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